molecular formula C8H9ClN2O B13544986 3-Chloro-6-(oxolan-2-yl)pyridazine

3-Chloro-6-(oxolan-2-yl)pyridazine

Katalognummer: B13544986
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: IJOABQIQORVWKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6-(oxolan-2-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a tetrahydrofuran-2-yl (oxolan-2-yl) group at position 5. The molecular formula is C₈H₉ClN₂O, with a molecular weight of 184.62 g/mol. The chlorine atom introduces electrophilic reactivity, while the oxolan group enhances solubility due to its oxygen-containing cyclic ether structure. This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis, leveraging its dual functional groups for further derivatization .

Eigenschaften

Molekularformel

C8H9ClN2O

Molekulargewicht

184.62 g/mol

IUPAC-Name

3-chloro-6-(oxolan-2-yl)pyridazine

InChI

InChI=1S/C8H9ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2

InChI-Schlüssel

IJOABQIQORVWKQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C2=NN=C(C=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(oxolan-2-yl)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridazine with oxirane (ethylene oxide) under acidic or basic conditions to introduce the oxolan-2-yl group . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-Chloro-6-(oxolan-2-yl)pyridazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 3-Chloro-6-(oxolan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyridazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
3-Chloro-6-(oxolan-2-yl)pyridazine C₈H₉ClN₂O 184.62 Cl (position 3), oxolan-2-yl (position 6) Electrophilic Cl for substitution; oxolan enhances solubility Pharmaceutical intermediate, organic synthesis
3-Chloro-6-hydrazinylpyridazine C₄H₅ClN₄ 144.56 Cl (position 3), hydrazinyl (position 6) Nucleophilic hydrazine for condensation reactions Precursor for triazolo-pyridazines
5-Chloro-6-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O 206.63 Cl (position 5), phenyl (position 6), ketone (position 3) Ketone group for functionalization Drug design scaffold
3-Chloro-6-(dioxaborolan-2-yl)pyridazine C₁₀H₁₃BClN₂O₂ 246.49 Cl (position 3), boronic ester (position 6) Suzuki coupling reactions Cross-coupling reactions

Key Findings:

Substituent Effects on Reactivity :

  • The chlorine atom at position 3 in all analogs serves as a site for nucleophilic substitution (e.g., SNAr reactions). However, the reactivity varies with the electron-withdrawing/donating nature of the other substituent .
  • The oxolan-2-yl group in the target compound improves solubility in polar solvents compared to the hydrophobic phenyl group in 5-chloro-6-phenylpyridazin-3(2H)-one .
  • The hydrazinyl group in 3-Chloro-6-hydrazinylpyridazine enables condensation reactions to form triazole or hydrazone derivatives, which are valuable in medicinal chemistry .

Applications in Synthesis :

  • Boronic Ester Analogs (e.g., 3-Chloro-6-(dioxaborolan-2-yl)pyridazine) are pivotal in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, a key step in drug discovery .
  • Ketone-Containing Derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) allow for further functionalization via reduction or Grignard reactions, making them versatile intermediates .

Physicochemical Properties :

  • Lipophilicity : The phenyl-substituted derivative (logP ~2.5) is more lipophilic than the oxolan-containing compound (logP ~1.2), impacting bioavailability and membrane permeability .
  • Hydrogen Bonding : The oxolan group participates in hydrogen bonding, as evidenced by crystallographic studies (e.g., using SHELX ), which stabilizes molecular aggregates in the solid state .

Crystallographic Validation:

The crystal structures of related compounds (e.g., 3-Chloro-6-[2-(propan-2-ylidene)-hydrazinyl]pyridazine) have been resolved using programs like SHELXL and WinGX, confirming the planar geometry of the pyridazine ring and substituent orientations . These studies highlight the importance of hydrogen-bonding networks in stabilizing crystal lattices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.